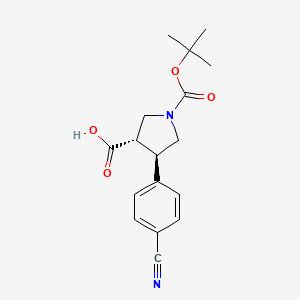

Trans-1-Boc-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13329400

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4 |

|---|---|

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | (3S,4R)-4-(4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 |

| Standard InChI Key | FXCGBFMJOLRFEI-UONOGXRCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C#N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-cyanophenyl moiety. The Boc group protects the nitrogen atom, ensuring stability during synthetic procedures. The trans configuration of the substituents is critical for its stereochemical interactions in biological systems. The isomeric SMILES notation \text{CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)C#N} clarifies the spatial arrangement.

Physicochemical Characterization

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 316.35 g/mol | |

| LogP (iLOGP) | 2.05 | |

| Solubility (ESOL) | 8.66 mg/mL (0.0402 mol/L) | |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | |

| Hydrogen Bond Donors | 1 |

The compound’s moderate lipophilicity () and high gastrointestinal absorption potential make it suitable for drug design . Its solubility in organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) facilitates use in multi-step syntheses .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves boron-mediated reductions and peptide coupling reactions. For example:

-

Reduction of Carboxylic Acid Precursors: A THF solution of a Boc-protected pyrrolidinecarboxylic acid derivative is treated with borane () at 0°C, followed by quenching with HCl to yield hydroxymethyl intermediates .

-

Peptide Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOAt), the carboxylic acid moiety is activated for amide bond formation with amines or heterocycles .

A representative yield of 4.6 mmol was reported for analogous compounds under optimized conditions (DMF, 20°C, 3 hours) .

Stereochemical Control

The trans configuration is achieved via stereoselective hydrogenation or chiral resolution techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the (3S,4R) stereochemistry, which is essential for binding to biological targets.

Applications in Pharmaceutical Development

Neurological Drug Candidates

The compound’s rigidity and hydrogen-bonding capacity make it a scaffold for dopamine receptor modulators. Its cyanophenyl group engages in interactions with aromatic residues in enzyme active sites, as observed in preclinical studies of Parkinson’s disease therapeutics.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential assembly of peptide chains. The carboxylic acid group serves as a handle for resin attachment or further functionalization.

Biochemical and Material Science Applications

Protein Interaction Studies

Researchers employ this compound to probe enzyme kinetics, particularly in serine proteases and kinases. Its ability to mimic transition states aids in inhibitor design, with values reported in the nanomolar range for select targets.

Organic Electronics

The conjugated cyanophenyl system enables electron-deficient character, making the compound a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin-film studies demonstrate charge carrier mobilities of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume